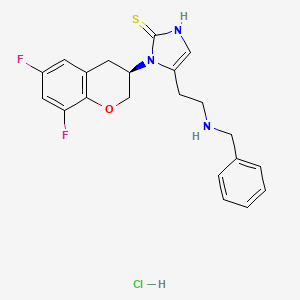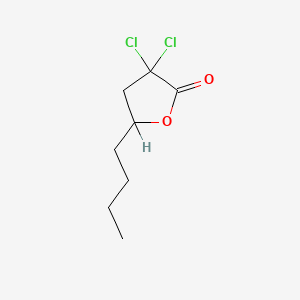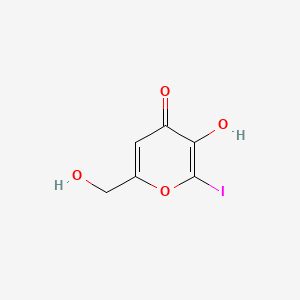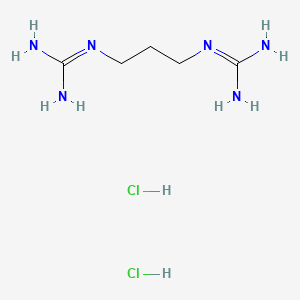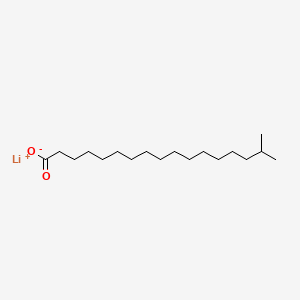
(3-(Allyloxy)propyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Allyloxy)propyl)benzene is an organic compound with the molecular formula C12H16O. It is also known as 3-phenylpropyl allyl ether. This compound consists of a benzene ring attached to a propyl chain, which is further connected to an allyloxy group. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Allyloxy)propyl)benzene typically involves the reaction of 3-phenylpropyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
C6H5CH2CH2CH2OH+CH2=CHCH2Br→C6H5CH2CH2CH2OCH2CH=CH2+KBr
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Allyloxy)propyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the allyloxy group can be reduced to form saturated ethers.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 3-(allyloxy)propyl benzaldehyde or 3-(allyloxy)propyl benzoic acid.
Reduction: Formation of 3-(propoxy)propylbenzene.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
(3-(Allyloxy)propyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-(Allyloxy)propyl)benzene depends on the specific chemical reactions it undergoes. In general, the allyloxy group can participate in nucleophilic or electrophilic reactions, while the benzene ring can undergo aromatic substitution. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
3-phenylpropyl alcohol: Lacks the allyloxy group, making it less reactive in certain types of reactions.
Allylbenzene: Contains an allyl group directly attached to the benzene ring, differing in structure and reactivity.
Benzyl allyl ether: Similar ether linkage but with a different carbon chain length.
Uniqueness
(3-(Allyloxy)propyl)benzene is unique due to the presence of both an allyloxy group and a propyl chain attached to the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
93981-51-2 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
3-prop-2-enoxypropylbenzene |
InChI |
InChI=1S/C12H16O/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2 |
Clave InChI |
ZAJDPZZYLOEGDB-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


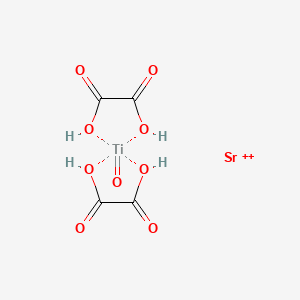
![(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene](/img/structure/B12662656.png)
